molecular formula C14H16N4S B5804731 N-quinoxalin-6-ylpiperidine-1-carbothioamide

N-quinoxalin-6-ylpiperidine-1-carbothioamide

Cat. No.: B5804731
M. Wt: 272.37 g/mol
InChI Key: VRUUSWZWANOVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-quinoxalin-6-ylpiperidine-1-carbothioamide is a heterocyclic compound that contains both quinoxaline and piperidine moieties. Quinoxalines are known for their wide range of biological activities and are commonly found in various natural products and synthetic drugs. The incorporation of a piperidine ring further enhances the compound’s potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinoxalin-6-ylpiperidine-1-carbothioamide typically involves the reaction of quinoxaline derivatives with piperidine and a thiocarbonyl reagent. One common method is the condensation of 6-chloroquinoxaline with piperidine-1-carbothioamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-quinoxalin-6-ylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-quinoxalin-6-ylpiperidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-quinoxalin-6-ylpiperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the piperidine ring can interact with various proteins, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

N-quinoxalin-6-ylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c19-14(18-8-2-1-3-9-18)17-11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUSWZWANOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.